1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 91064-26-5
Cat. No.: VC2004234
Molecular Formula: C11H9Cl2NO3
Molecular Weight: 274.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91064-26-5 |
|---|---|
| Molecular Formula | C11H9Cl2NO3 |
| Molecular Weight | 274.1 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) |
| Standard InChI Key | GPHFWWLZHYCCJC-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Properties
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring with an oxo group at position 5 and a carboxylic acid group at position 3. The pyrrolidine nitrogen is connected to a 3,5-dichlorophenyl group, which distinguishes this compound from other pyrrolidine derivatives.
The compound possesses the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 91064-26-5 |
| Molecular Formula | C11H9Cl2NO3 |
| Molecular Weight | 274.1 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| SMILES Code | O=C(C(C1)CN(C2=CC(Cl)=CC(Cl)=C2)C1=O)O |
| Standard InChI | InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) |
| Standard InChIKey | GPHFWWLZHYCCJC-UHFFFAOYSA-N |
The presence of two chlorine atoms at positions 3 and 5 of the phenyl ring significantly affects the compound's lipophilicity, electron density distribution, and biological activity profile. The carboxylic acid group provides a site for further functionalization, enabling the synthesis of various derivatives with potentially enhanced biological activities .
Biological Activities
Antimicrobial Properties
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive pathogens. Research indicates that while the parent carboxylic acid often shows limited antimicrobial activity, certain derivatives exhibit enhanced efficacy against specific pathogens .
Studies on related compounds, such as the methyl ester derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Acinetobacter baumannii .
The following table summarizes antimicrobial activity data for selected derivatives:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | Methicillin-resistant S. aureus TCH 1516 | 64 |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | NDM-1-producing A. baumannii AR-0033 | 128 |
| Parent carboxylic acids | Various bacteria and fungi | >128 |
Structure-Activity Relationships
The biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives is highly dependent on their chemical structure. Several structural features influence their activity profiles:
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Dichlorophenyl substituent: The presence of chlorine atoms at positions 3 and 5 of the phenyl ring affects lipophilicity, membrane permeability, and target binding affinity, which can enhance antimicrobial and anticancer activities.
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Carboxylic acid group: While the parent carboxylic acid often shows limited antimicrobial activity, conversion to esters or hydrazides can significantly enhance biological activity.
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Pyrrolidine ring: The five-membered pyrrolidine ring provides a scaffold for specific spatial arrangement of functional groups, contributing to the compound's ability to interact with biological targets.
Comparison studies between various substituted derivatives have revealed that the nature, position, and number of substituents on the phenyl ring significantly influence biological activity. For instance, compounds with chlorine substituents often exhibit different activity profiles compared to those with fluorine substituents at the same positions .
Current Research and Future Directions
Ongoing research on 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds focuses on several key areas:
Antimicrobial Development
The emergence of multidrug-resistant pathogens has intensified the search for novel antimicrobial agents. Research on pyrrolidine derivatives like 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is particularly promising for developing compounds active against resistant Gram-positive bacteria and fungi .
Current research explores structure optimization to enhance antimicrobial efficacy, focusing on modifications that improve target selectivity and reduce potential for resistance development. The compound's selective activity against specific pathogens makes it an attractive starting point for developing targeted antimicrobial agents .
Anticancer Applications
The anticancer potential of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives continues to be investigated, with promising results against specific cancer cell lines, particularly lung cancer models .
Future research may focus on:
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Elucidating the mechanism of action underlying the anticancer activity
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Identifying specific cellular targets
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Developing derivatives with enhanced selectivity for cancer cells
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Evaluating potential synergistic effects with established anticancer drugs
Structural Optimization
Research efforts are also directed toward optimizing the chemical structure to enhance biological activity while minimizing potential side effects. This includes:
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Exploring different substitution patterns on the phenyl ring
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Investigating the impact of various functional group modifications at the 3-position
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Developing hybrid molecules combining the pyrrolidine scaffold with other bioactive moieties
| Supplier | Catalogue Number | Package Size | Price (USD) |
|---|---|---|---|
| TRC | B419563 | 1g | $285 |
| Biosynth Carbosynth | FD124980 | 2g | Not specified |
The compound is typically supplied with high purity for research applications. Due to its specialized nature, it is generally more expensive than common organic compounds and is primarily marketed to research institutions and pharmaceutical companies for drug discovery and development purposes .
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